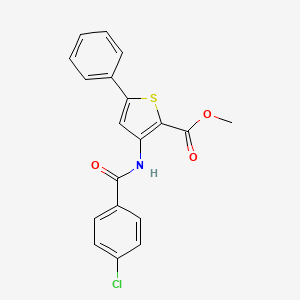

methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Vue d'ensemble

Description

“Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 544421-24-1. It has a molecular weight of 295.75 and its IUPAC name is methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H10ClNO3S . The InChI Code for this compound is 1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various chemical reactions. For instance, the reaction of amines or amino acid esters with benzoxazine derivatives has been used to prepare similar compounds .Applications De Recherche Scientifique

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has been studied for its potential applications in medicinal chemistry, biochemistry, and other scientific fields. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biochemistry, this compound has been studied for its potential use as a fluorescent probe for studying protein-protein interactions. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound may also act as a fluorescent probe for studying protein-protein interactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that this compound may have anti-inflammatory effects due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound may also have an effect on protein-protein interactions.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a relatively new compound, so it is not yet widely available and is therefore relatively inexpensive. Additionally, this compound is easily synthesized in a multi-step process and can be isolated by vacuum distillation. However, there are some limitations to using this compound in lab experiments. The mechanism of action of this compound is not yet fully understood, so its effects on biochemical and physiological processes are not yet known. Additionally, the synthesis of this compound requires the use of hazardous chemicals, such as methyl iodide and sodium borohydride.

Orientations Futures

There are several potential future directions for the study of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate. Further research is needed to better understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of this compound in medicinal chemistry, biochemistry, and other scientific fields. Additionally, further research is needed to explore the potential of this compound as a fluorescent probe for studying protein-protein interactions. Finally, further research is needed to optimize the synthesis of this compound, with an aim to reduce the use of hazardous chemicals.

Safety and Hazards

The safety information available indicates that this compound has been classified under the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLIGIWPLLWKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)

![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)

![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)

![ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate](/img/structure/B6508878.png)

![N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6508949.png)

![2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508961.png)

![2-{[5-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508966.png)